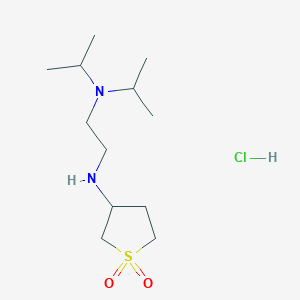
N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Clorhidrato de N’-(1,1-dióxidotetrahidrotien-3-il)-N,N-diisopropiletan-1,2-diamina es un compuesto químico con aplicaciones potenciales en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo tetrahidrotienilo con un sustituyente dióxido y una porción de diisopropiletan-1,2-diamina. La forma de sal de clorhidrato mejora su solubilidad en soluciones acuosas, lo que lo hace adecuado para diversas condiciones experimentales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Clorhidrato de N’-(1,1-dióxidotetrahidrotien-3-il)-N,N-diisopropiletan-1,2-diamina generalmente involucra los siguientes pasos:
Formación del grupo tetrahidrotienilo: El material de partida, tetrahidrotiofeno, se somete a oxidación para formar el grupo 1,1-dióxidotetrahidrotienilo.
Introducción de la porción diamina: El intermedio oxidado se hace reaccionar luego con diisopropiletan-1,2-diamina en condiciones controladas para formar el compuesto deseado.
Formación de la sal de clorhidrato: El paso final involucra la adición de ácido clorhídrico para convertir la base libre en su forma de sal de clorhidrato.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, teniendo en cuenta la rentabilidad y el impacto ambiental. Se pueden emplear técnicas avanzadas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El Clorhidrato de N’-(1,1-dióxidotetrahidrotien-3-il)-N,N-diisopropiletan-1,2-diamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más en condiciones específicas para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden emplear para modificar el estado de oxidación del átomo de azufre en el grupo tetrahidrotienilo.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o los perácidos.
Reducción: Generalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como haluros de alquilo o cloruros de acilo en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir diversos grupos alquilo o acilo.
Aplicaciones Científicas De Investigación
El Clorhidrato de N’-(1,1-dióxidotetrahidrotien-3-il)-N,N-diisopropiletan-1,2-diamina tiene varias aplicaciones en la investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede emplear en estudios que involucran la inhibición de enzimas o las interacciones proteína-ligando.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Clorhidrato de N’-(1,1-dióxidotetrahidrotien-3-il)-N,N-diisopropiletan-1,2-diamina involucra su interacción con dianas moleculares específicas. El grupo dióxido y la porción diamina pueden formar enlaces de hidrógeno e interacciones electrostáticas con proteínas o enzimas, inhibiendo potencialmente su actividad. Las vías y dianas exactas dependen de la aplicación específica y las condiciones experimentales.
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de 2-(1,1-dióxidotetrahidrotien-3-il)-1,1-dimetilhidrazina
- Clorhidrato de 2-cloro-N-[3-(dimetilamino)propil]-N-(1,1-dióxidotetrahidrotien-3-il)acetamida
- Clorhidrato de N-(1,1-dióxidotetrahidrotien-3-il)-N-(tien-2-ilmetil)amina
Singularidad
El Clorhidrato de N’-(1,1-dióxidotetrahidrotien-3-il)-N,N-diisopropiletan-1,2-diamina es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su solubilidad en soluciones acuosas y su potencial para diversas reacciones químicas lo convierten en un compuesto versátil para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C12H27ClN2O2S |
|---|---|
Peso molecular |
298.87 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H26N2O2S.ClH/c1-10(2)14(11(3)4)7-6-13-12-5-8-17(15,16)9-12;/h10-13H,5-9H2,1-4H3;1H |
Clave InChI |
LOBIZYYTCZCIAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCNC1CCS(=O)(=O)C1)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















